molecular formula C9H15NO3S B12878543 2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate

2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate

Cat. No.: B12878543
M. Wt: 217.29 g/mol
InChI Key: IEVAGLYLFJQTNC-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the second position of the pyrrole ring and a methanesulfonate group attached to an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate typically involves the reaction of 2-ethyl-1H-pyrrole with ethyl methanesulfonate. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include various reduced derivatives of the original compound.

Scientific Research Applications

2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The ethyl group on the pyrrole ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1H-pyrrole: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.

    2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate: Contains an acetate group instead of a methanesulfonate group, leading to different reactivity and applications.

    1H-Pyrrole, 2-ethyl-1-methyl: Contains a methyl group instead of a methanesulfonate group, affecting its chemical properties and uses.

Uniqueness

2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate is unique due to the presence of both an ethyl group on the pyrrole ring and a methanesulfonate group on the ethyl chain

Properties

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

2-(2-ethylpyrrol-1-yl)ethyl methanesulfonate

InChI

InChI=1S/C9H15NO3S/c1-3-9-5-4-6-10(9)7-8-13-14(2,11)12/h4-6H,3,7-8H2,1-2H3

InChI Key

IEVAGLYLFJQTNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CN1CCOS(=O)(=O)C

Origin of Product

United States

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